molecular formula C10H7F5O2 B13592595 3-(2,6-Difluorophenyl)-4,4,4-trifluorobutanoic acid

3-(2,6-Difluorophenyl)-4,4,4-trifluorobutanoic acid

Cat. No.: B13592595
M. Wt: 254.15 g/mol
InChI Key: ZPFNNODUWNOPOF-UHFFFAOYSA-N
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Description

3-(2,6-Difluorophenyl)-4,4,4-trifluorobutanoic acid is an organic compound characterized by the presence of both difluorophenyl and trifluorobutanoic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,6-Difluorophenyl)-4,4,4-trifluorobutanoic acid typically involves the reaction of 2,6-difluorophenyl derivatives with trifluorobutanoic acid precursors. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boron reagents and palladium catalysts under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and optimized conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(2,6-Difluorophenyl)-4,4,4-trifluorobutanoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

3-(2,6-Difluorophenyl)-4,4,4-trifluorobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(2,6-Difluorophenyl)-4,4,4-trifluorobutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C10H7F5O2

Molecular Weight

254.15 g/mol

IUPAC Name

3-(2,6-difluorophenyl)-4,4,4-trifluorobutanoic acid

InChI

InChI=1S/C10H7F5O2/c11-6-2-1-3-7(12)9(6)5(4-8(16)17)10(13,14)15/h1-3,5H,4H2,(H,16,17)

InChI Key

ZPFNNODUWNOPOF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)C(CC(=O)O)C(F)(F)F)F

Origin of Product

United States

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